5-Chloro-6-(piperazin-1-yl)nicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13ClN4O |
|---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
5-chloro-6-piperazin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13ClN4O/c11-8-5-7(9(12)16)6-14-10(8)15-3-1-13-2-4-15/h5-6,13H,1-4H2,(H2,12,16) |
InChI Key |
QATWNWZZSWDCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(=O)N)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Chloro 6 Piperazin 1 Yl Nicotinamide and Structural Analogues
Strategies for the Functionalization of the Nicotinamide (B372718) Core
The nicotinamide core, a pyridine-3-carboxamide, requires precise strategies for introducing substituents at specific positions. The synthesis of the target compound necessitates functionalization at both the C-5 and C-6 positions of the pyridine (B92270) ring.
Regioselective Halogenation: The introduction of a chlorine atom at the C-5 position of the nicotinamide ring is a key synthetic step. Direct electrophilic aromatic substitution on the pyridine ring can be challenging due to the ring's electron-deficient nature and often leads to mixtures of regioisomers. organic-chemistry.org Modern methods have been developed to achieve higher regioselectivity. Palladium-catalyzed C-H bond halogenation using reagents like N-halosuccinimides (NCS for chlorination) offers a mild and selective method for functionalizing arenes and heteroarenes. organic-chemistry.org Another approach involves enzymatic halogenation. FAD-dependent halogenases, for instance, can catalyze highly regioselective halogenation of aromatic substrates by overriding the inherent electronic preferences of the molecule. nih.govnih.gov These enzymes utilize a flavin cofactor and a halide salt to generate a halogenating species within the enzyme's active site, ensuring precise positional control. nih.govbiorxiv.orgescholarship.org For pyridine derivatives, synthetic strategies often begin with precursors that guide the halogenation. For example, starting with 2-hydroxy-5-nitropyridine (B147068) allows for chlorination at the 3-position (adjacent to the hydroxyl group and meta to the nitro group) using reagents like aqueous NaClO₃ with HCl. nih.gov
Amidation: The formation of the amide group at the C-3 position is a fundamental transformation in the synthesis of nicotinamides. nih.gov A common and straightforward method involves the conversion of the corresponding nicotinic acid to an activated derivative, such as an acyl chloride, which then reacts with ammonia (B1221849) or an amine. researchgate.net For instance, nicotinoyl chloride can be readily amidated. researchgate.net An alternative route involves the direct amidation of nicotinic acid esters. google.com The synthesis of nicotinamide itself can be achieved by reacting nicotinic acid ester with ammonia. google.com Peptidylglycine α-amidating monooxygenase (PAM) represents a biocatalytic approach, capable of forming amides from corresponding glycine (B1666218) precursors, suggesting potential alternative enzymatic routes. acs.org
The introduction of the piperazine (B1678402) moiety at the C-6 position of the nicotinamide ring is typically achieved through nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of an electron-withdrawing group on the ring and a good leaving group, commonly a halogen, at the position of substitution.
In a typical synthetic sequence, a 6-chloronicotinate or 6-chloronicotinamide (B47983) derivative serves as the electrophilic partner. mdpi.commdpi.com The synthesis of Avapritinib, for example, involves SNAr reactions on chloro-substituted pyrimidine (B1678525) and pyridine rings. mdpi.com Similarly, the synthesis of various biologically active compounds involves the reaction of a (hetero)aryl chloride with piperazine, often in the presence of a base. nih.govnih.gov The reaction of 5,6-dichloronicotinic acid with nucleophiles demonstrates that substitution can occur at the 6-position. mdpi.com The synthesis of a precursor to the target molecule, ethyl 5-chloro-6-(piperazin-1-yl)nicotinate, starts from such a dichlorinated pyridine derivative, where piperazine displaces the chlorine at C-6. bldpharm.comcymitquimica.combldpharm.com
Table 1: Key Reactions for Nicotinamide Core Functionalization
| Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|
| Regioselective Chlorination | Pd-catalyst, N-chlorosuccinimide (NCS) | Direct C-H chlorination of the pyridine ring. organic-chemistry.org |
| Nucleophilic Chlorination | NaClO₃, HCl on a hydroxypyridine precursor | Introduction of chlorine guided by existing functional groups. nih.gov |
| Amidation | Thionyl chloride (SOCl₂), then NH₃ | Conversion of nicotinic acid to nicotinamide via an acyl chloride. researchgate.net |
Synthesis and Functionalization of the Piperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry. caltech.edu While often used as a linker, its functionalization allows for the fine-tuning of a molecule's properties.
While piperazine is commercially available, the synthesis of substituted piperazine rings is an active area of research. Traditional methods can be lengthy and are often limited by the availability of starting materials. mdpi.com
Transition-Metal-Catalyzed Reactions: Palladium-catalyzed reactions have emerged as powerful tools for constructing highly substituted piperazines. thieme-connect.comthieme-connect.comacs.orgnih.gov One innovative method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with various diamine components. acs.orgnih.gov This modular approach allows for the synthesis of a wide range of piperazines with high regio- and stereochemical control under mild conditions. acs.orgnih.gov Other transition metals, such as gold and ruthenium, have also been employed in catalytic cyclization reactions to form the piperazine ring. thieme-connect.comthieme-connect.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the synthesis of piperazine derivatives. mdpi.comnih.govmdpi.comnih.gov Reactions that typically require several hours of conventional heating can often be completed in minutes under microwave irradiation, frequently with improved yields. mdpi.commdpi.comnih.gov This technology has been applied to the synthesis of monosubstituted piperazines and more complex structures like 2,5-piperazinediones, demonstrating its broad utility and efficiency. mdpi.comresearchgate.net
Table 2: Modern Synthetic Methods for Piperazine Scaffolds
| Method | Catalyst/Conditions | Key Advantages |
|---|---|---|
| Palladium-Catalyzed Cyclization | Pd(0), Phosphine ligand, mild conditions | Modular, high yield, stereo- and regiocontrol. acs.orgnih.gov |
| C-H Functionalization | Photoredox catalysts (e.g., Iridium, Ruthenium complexes) | Direct functionalization of the piperazine C-H bonds. mdpi.comresearchgate.netdoaj.org |
For a non-symmetrical molecule like 5-Chloro-6-(piperazin-1-yl)nicotinamide, the piperazine moiety is mono-substituted on one nitrogen, leaving the other available for further functionalization. Selective mono-functionalization of the symmetrical piperazine is key.
Selective N-Alkylation: Achieving mono-alkylation over di-alkylation can be challenging. A common strategy is to use a large excess of piperazine. Another effective method involves the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group. researchgate.net 1-Boc-piperazine can be alkylated on the free nitrogen, followed by deprotection to yield the mono-alkylated product. researchgate.net Reductive amination is another important method, reacting piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.comnih.gov For existing piperazine-containing compounds, site-selective C-H alkylation using photoredox catalysis can introduce alkyl groups onto the carbon framework of the ring itself, offering novel diversification pathways. nih.gov
Selective N-Acylation: Similar to alkylation, selective mono-acylation can be achieved by reacting piperazine with an acylating agent. nih.gov Using an excess of piperazine favors the mono-acylated product. nih.gov A flow chemistry approach has been developed where piperazine is first immobilized on a solid support (sulfonic acid functionalized silica (B1680970) gel), then acylated, and finally released to yield the mono-acylated product with high purity and yield. colab.ws
Convergent and Divergent Synthesis Strategies for this compound Derivatives
The assembly of the final molecule can be approached through different strategic pathways, allowing for the generation of diverse analogues.
Convergent Synthesis: A convergent strategy involves the independent synthesis of the two main fragments, the "5-chloro-nicotinamide" core and the "piperazine" moiety, which are then coupled in a late-stage step. This is a highly efficient approach for the parent compound. The synthesis of N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives illustrates this principle, where a substituted pyridyl unit is coupled with a quinoline (B57606) moiety. nih.gov For this compound, the typical convergent route would involve:
Synthesis of a 5,6-dihalonicotinic acid derivative.
Amidation to form the 5,6-dihalonicotinamide.
Nucleophilic aromatic substitution with piperazine to displace the 6-halo substituent.
Divergent Synthesis: A divergent strategy begins with a common intermediate that already contains both the nicotinamide and piperazine scaffolds, which is then elaborated to create a library of analogues. Starting from this compound, the terminal -NH of the piperazine ring serves as a perfect handle for diversification. This secondary amine can be subjected to a wide array of reactions:
N-Alkylation: Reaction with various alkyl halides or reductive amination with different aldehydes and ketones can introduce a diverse range of substituents. mdpi.comnih.govresearchgate.net
N-Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can generate a series of amides and sulfonamides. nih.gov
This divergent approach is powerful for structure-activity relationship (SAR) studies, as it allows for the rapid generation of many derivatives from a single, advanced intermediate.
Multi-step Reaction Sequences for Complex Analogues
The construction of complex analogues of this compound typically relies on robust and sequential chemical reactions. A common strategy involves the coupling of a pre-functionalized nicotinic acid or nicotinamide core with a suitable piperazine derivative.
One general approach begins with a substituted nicotinic acid, such as 5,6-dichloronicotinic acid. This starting material can undergo amidation to form a nicotinamide, followed by a nucleophilic aromatic substitution (SNAr) reaction with piperazine or its derivatives. The chlorine atom at the 6-position of the pyridine ring is highly susceptible to displacement by amine nucleophiles. For instance, the synthesis of Avatrombopag, a drug containing a piperazine moiety attached to a substituted nicotinic acid, involves the coupling of 5,6-dichloronicotinic acid with a piperazine derivative, followed by further functionalization. mdpi.com
Another synthetic route might involve the initial acylation of a substituted nicotinic acid with an activating agent like oxalyl chloride to form a reactive acyl chloride. mdpi.com This intermediate can then be reacted with a specific piperazine to yield the desired amide bond. The sequence of these steps can be critical in achieving the final product with a good yield. For example, in the synthesis of certain N-(thiophen-2-yl) nicotinamide derivatives, a substituted nicotinic acid is first converted to its acyl chloride, which then reacts with an amino-functionalized thiophene. mdpi.com A similar sequence could be adapted for the synthesis of this compound analogues.
Multicomponent reactions also offer an efficient pathway to construct complex heterocyclic systems like nicotinamides from simple starting materials in a single step. researchgate.net These reactions enhance synthetic efficiency by reducing the number of purification steps and the amount of solvent waste.
The following table outlines a representative multi-step synthesis for a complex nicotinamide analogue, illustrating the sequence of reactions.
Table 1: Illustrative Multi-step Synthesis of a Nicotinamide Analogue
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 5,6-Dichloronicotinic acid | Oxalyl chloride, DMF (cat.), DCM | 5,6-Dichloronicotinoyl chloride |
| 2 | 5,6-Dichloronicotinoyl chloride, N-Boc-piperazine | Triethylamine, DCM | tert-butyl 4-(5,6-dichloronicotinoyl)piperazine-1-carboxylate |
| 3 | tert-butyl 4-(5,6-dichloronicotinoyl)piperazine-1-carboxylate | Ammonia, Methanol | 5-Chloro-6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinamide |
This table presents a plausible, generalized synthetic route.
Stereochemical Control in Chiral Derivative Synthesis
When the piperazine ring or its substituents are chiral, controlling the stereochemistry becomes a paramount challenge in the synthesis of this compound derivatives. The development of asymmetric syntheses for carbon-substituted piperazines is an active area of research, as the stereoisomers of a chiral drug can have different biological activities. rsc.org
One effective strategy for stereochemical control is to employ a chiral starting material. For example, chiral non-racemic (piperazin-2-yl)methanol derivatives have been synthesized starting from the proteinogenic amino acid (S)-serine. researchgate.net This approach introduces a defined stereocenter early in the synthetic sequence, which can then guide the stereochemistry of subsequent reactions.
Diastereoselective alkylation is another powerful technique. clockss.org In the synthesis of a novel chiral piperazine, a key step involved the alkylation of a piperazinone intermediate. The existing stereocenter on the piperazinone ring directed the incoming substituent to a specific face, resulting in the formation of the trans diastereomer exclusively. clockss.org Such methods are crucial for creating derivatives with specific 3D structures. The use of chiral auxiliaries or catalysts in these reactions can also facilitate high levels of stereocontrol. researchgate.net
Key methods for achieving stereochemical control include:
Use of Chiral Pool Starting Materials: Employing readily available chiral molecules like amino acids to introduce the initial stereocenter. researchgate.net
Diastereoselective Reactions: Utilizing an existing stereocenter within the molecule to direct the stereochemical outcome of a subsequent reaction, such as alkylation. clockss.orgresearchgate.net
Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer over the other.
Modern Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., NMR, HRMS)
The unambiguous determination of the chemical structure of novel this compound derivatives is accomplished using a combination of modern spectroscopic techniques. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard. nih.gov
NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For a derivative of this compound, one would expect to see distinct signals for the protons on the pyridine ring, the piperazine ring, and any substituents.
¹³C NMR (Carbon-13 NMR) provides information about the different carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, aliphatic, carbonyl).
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula of a newly synthesized compound. mdpi.com
The table below presents example spectroscopic data for a structural analogue, demonstrating how NMR and HRMS are used for characterization. mdpi.com
Table 2: Spectroscopic Data for an Exemplary Nicotinamide Analogue
| Technique | Compound | Observed Data |
|---|---|---|
| ¹H NMR | Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | δ 12.71 (bs, 1H, CONH), 8.44 (s, 1H, pyridine-4-H), 4.24 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 2.49 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 1.27 (t, J = 7.2 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR | Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | δ 165.0, 162.0, 156.6, 151.4, 150.3, 144.3, 143.2, 130.0, 118.2, 116.2, 113.9, 98.6, 61.5, 22.4, 14.8, 14.7 |
| HRMS | Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | [M + Na]⁺ calcd. for C₁₆H₁₃BrClN₃NaO₃S: 465.9422; found: 465.9421 |
Data is for a representative structural analogue to illustrate the application of these techniques. mdpi.com
Together, these advanced synthetic and spectroscopic methods enable the precise construction and confident characterization of this compound and its diverse analogues, paving the way for the exploration of their chemical and physical properties.
Structure Activity Relationship Sar and Scaffold Optimization of 5 Chloro 6 Piperazin 1 Yl Nicotinamide Derivatives
Systematic Exploration of Substituents on the Nicotinamide (B372718) Heterocycle
Influence of the Chloro Group at Position 5
However, the impact of a chloro group is not universally beneficial. For instance, in a series of nicotinamide analogues developed as antifungal agents, the introduction of chlorine and bromine to an aniline (B41778) moiety resulted in a significant reduction in activity. nih.gov In the context of 5-Chloro-6-(piperazin-1-yl)nicotinamide, the chloro group at the 5-position of the nicotinamide ring is expected to influence the electronic properties of the pyridine (B92270) ring and its interactions with target proteins. The specific impact on biological activity would need to be empirically determined through systematic derivatization and biological testing.
Effects of Variations in the Amide Linkage and its Terminal Substituents
Research on related nicotinamide structures has explored the impact of modifying the amide group. For example, the synthesis of a t-butylamide derivative of 6-chloronicotinic acid highlights how different substituents on the amide nitrogen can be introduced. nih.gov The nature of these substituents can influence factors such as solubility, steric hindrance, and the potential for hydrogen bonding, all of which are critical for drug-receptor interactions. In some siRNA molecules, replacing a phosphate (B84403) linkage with an amide linkage has been shown to enhance the desired biological activity while reducing off-target effects. nih.gov This demonstrates the potential for the amide group to be a key site for optimization in the this compound scaffold.
Comprehensive Analysis of Piperazine (B1678402) Ring Modifications
Impact of N-Substitutions on Biological Activity
The piperazine ring is a privileged scaffold in medicinal chemistry due to its common presence in a wide range of biologically active compounds. nih.gov One of its key features is the presence of two nitrogen atoms, which can be substituted to modulate the physicochemical and pharmacological properties of the molecule. nih.gov Modifications to the substituents on the piperazine ring can have a significant impact on the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. acs.org
The introduction of different groups at the nitrogen atoms of the piperazine ring can alter a compound's solubility, basicity, and ability to form hydrogen bonds. nih.gov For example, the incorporation of an acyl piperazine moiety at a specific position in some natural product derivatives has been shown to significantly improve their antitumor bioactivities. nih.gov In other instances, the substitution of halogen atoms on a phenyl ring attached to the piperazine has a substantial effect on antitumor activity, with fluorine-substituted compounds showing the best results. nih.gov The choice of substituent, whether it be an aryl, alkyl, or other functional group, is a critical aspect of the design of piperazine-containing drug candidates. nih.gov
| Substituent Type | Example Moiety | Reported Impact on Biological Activity | Reference |
|---|---|---|---|
| Acyl | Acyl piperazine | Improved antitumor bioactivities in certain derivatives. | nih.gov |
| Aryl (Halogenated) | Fluorophenyl | Enhanced antitumor activity in chalcone-piperazine hybrids. | nih.gov |
| Alkyl | N-methylpiperazine | Used in the synthesis of complex bioactive molecules. | nih.gov |
| Benzhydryl | 1-benzhydryl piperazine | A core structure in various synthesized hybrids with antitubercular activity. | acs.org |
Conformational Analysis of the Piperazine Ring and its Derivatives
The three-dimensional conformation of the piperazine ring and its substituents is a crucial determinant of biological activity. Like cyclohexane, the piperazine ring can adopt several conformations, including chair, boat, and twist-boat forms. nih.gov However, the energy barriers for the interconversion of these conformations, particularly the chair form, appear to be higher for piperazines than for cyclohexanes. nih.gov
| Conformational Aspect | Description | Method of Analysis | Reference |
|---|---|---|---|
| Ring Conformation | Primarily adopts a chair conformation. Can also exist in boat and twist-boat forms. | NMR Spectroscopy | nih.gov |
| Amide Bond Rotation | Rotation around the N-C bond of an acyl group is hindered, leading to rotamers. | Temperature-dependent 1H NMR | nih.gov |
| Ring Inversion | The energy barrier for chair-to-chair interconversion is higher than in cyclohexane. | NMR Spectroscopy | nih.gov |
| Substituent Position | N-H groups on the piperazine ring preferentially occupy the equatorial position. | Infrared Spectral Measurements | rsc.org |
Molecular Hybridization and Scaffold Diversity Strategies
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful approach in drug discovery to develop compounds with improved affinity, selectivity, or modified biological activity. acs.org The this compound scaffold is amenable to such strategies, where the piperazine and nicotinamide moieties can be linked to other bioactive fragments.
Integration with Complementary Pharmacophores
The piperazine ring of this compound is a particularly attractive site for the introduction of additional pharmacophoric groups. The secondary amine of the piperazine allows for the facile incorporation of a wide variety of substituents, which can interact with secondary binding pockets of a biological target, thereby enhancing potency and selectivity.
Research on related piperazine-containing scaffolds has demonstrated the effectiveness of this strategy. For instance, the introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on a phenyl ring attached to the piperazine has been shown to enhance the anti-tumor activity of certain berberine (B55584) analogues. nih.gov This suggests that for this compound derivatives, substitutions at the N4 position of the piperazine ring with moieties carrying specific electronic properties could be a fruitful avenue for optimization.
Furthermore, the piperazine moiety can act as a linker to larger, more complex pharmacophores. This approach, known as pharmacophore hybridization, aims to combine the therapeutic benefits of two distinct molecular entities. For example, a study on 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives utilized the piperazine linker to hybridize a farnesoid X receptor (FXR) agonist with a peroxisome proliferator-activated receptor δ (PPARδ) agonist, resulting in a dual-acting compound for the treatment of pulmonary fibrosis.
The following table illustrates potential modifications to the piperazine ring of this compound and the intended pharmacophoric contribution.
| Modification at Piperazine N4 | Potential Complementary Pharmacophore | Intended Therapeutic Interaction |
| Aryl or Heteroaryl Ring | Phenyl, Pyridyl, Thienyl | Pi-stacking interactions, hydrogen bonding |
| Alkyl Chains with Functional Groups | Hydroxyethyl, Carboxypropyl | Increased hydrophilicity, hydrogen bonding |
| Fused Ring Systems | Benzimidazole, Quinoline (B57606) | Extended hydrophobic interactions, shape complementarity |
Design of Rigid Analogues for Enhanced Target Specificity
While the flexibility of the piperazine ring can be advantageous, in some cases, it can also lead to off-target effects due to the adoption of multiple conformations. The design of rigid analogues, where the conformational freedom of the molecule is restricted, can lead to a significant increase in target specificity and potency.
One common strategy to create rigid analogues is to introduce cyclic constraints. For the this compound scaffold, this could involve replacing the piperazine ring with a bridged piperazine or a fused bicyclic system. These modifications would lock the relative orientation of the nicotinamide core and any substituents on the piperazine, forcing the molecule into a more defined bioactive conformation.
Another approach is the incorporation of double bonds or aromatic rings within the linker connecting the piperazine to other parts of the molecule. This can also reduce conformational flexibility and provide a more defined spatial arrangement of key interacting groups. The choice of rigidification strategy would depend on the specific target and the desired binding mode.
| Rigidification Strategy | Example Modification | Expected Outcome |
| Bridged Piperazines | Introduction of an ethylene (B1197577) bridge between N1 and N4 | Locked chair/boat conformation, precise positioning of substituents |
| Fused Bicyclic Systems | Replacement of piperazine with a [4.3.0] or [3.3.0] diazabicyclic system | Reduced rotational freedom, enhanced shape complementarity |
| Introduction of Unsaturation | Incorporation of a vinyl or phenyl linker at N4 | Planarization of the substituent, defined vector for interaction |
Identification of Key Pharmacophoric Elements and Their Contributions to Activity
The this compound scaffold possesses several key pharmacophoric elements that are crucial for its biological activity. Understanding the contribution of each of these elements is essential for rational drug design.
Nicotinamide Core: The nicotinamide moiety itself is a well-known pharmacophore, often involved in hydrogen bonding interactions through its amide group and the pyridine nitrogen. It can mimic the nicotinamide portion of NAD(P)H, making it a potential inhibitor of various oxidoreductases.
Chloro Substituent: The chlorine atom at the 5-position of the nicotinamide ring is a critical feature. As an electron-withdrawing group, it can influence the electronic properties of the pyridine ring, potentially enhancing its ability to participate in key interactions. Furthermore, the chloro group can occupy a specific hydrophobic pocket in the target protein, contributing to binding affinity.
A general pharmacophore model for this class of compounds would likely include a hydrogen bond donor and acceptor (from the nicotinamide amide), an aromatic/heterocyclic feature (the pyridine ring), a halogen bond donor (the chloro group), and a basic nitrogen center (the piperazine). The spatial arrangement of these features is critical for productive binding to a biological target.
The following table summarizes the key pharmacophoric elements and their likely contributions to biological activity.
| Pharmacophoric Element | Structural Feature | Likely Contribution to Activity |
| Hydrogen Bond Donor/Acceptor | Nicotinamide Amide | Interaction with polar residues in the binding site |
| Aromatic/Heterocyclic Ring | Pyridine Ring | Pi-stacking, hydrophobic interactions |
| Halogen Bond Donor | 5-Chloro Group | Specific interaction with electron-rich pockets |
| Basic Center | Piperazine Nitrogens | Ionic interactions, modulation of physicochemical properties |
Scientific Data on this compound Remains Elusive in Publicly Accessible Research
Despite a comprehensive search of scientific literature and databases, specific experimental data detailing the molecular recognition and receptor interaction profile of the chemical compound this compound is not publicly available. As a result, the construction of a detailed article with specific research findings and data tables as per the requested outline is not possible at this time.
Extensive investigations into repositories of chemical and biological research did not yield any studies presenting in vitro receptor binding data, such as radioligand or competitive binding assays, for this compound. Consequently, its affinity for specific targets, including the CXCR3 receptor, remains uncharacterized in the public domain.
Similarly, there is no available research on the elucidation of its molecular binding site through techniques like site-directed mutagenesis, nor are there any publications that define its interaction as orthosteric or allosteric. Furthermore, the selectivity and potential promiscuity of this compound across various protein families have not been documented in published studies.
While research exists for compounds with similar structural features, such as a piperazine moiety, that are known to interact with receptors like CXCR3, the explicit instructions to focus solely on this compound prevent the inclusion of this analogous data. Adhering to the strict scope of the request, and in the absence of direct scientific evidence for this specific compound, a scientifically accurate and detailed article as outlined cannot be generated.
Further research and publication in peer-reviewed journals would be required to elucidate the pharmacological profile of this compound.
Molecular Recognition and Receptor/enzyme Interaction Profiling of 5 Chloro 6 Piperazin 1 Yl Nicotinamide Analogues
Kinetic Analysis of Ligand-Target Interactions (e.g., association and dissociation rates)
The kinetic analysis of ligand-target interactions is a critical component in the field of drug discovery and development. It extends beyond the simple measure of binding affinity (KD) to provide a more dynamic understanding of how a compound interacts with its biological target. This analysis focuses on the rates at which a ligand associates with its target (the on-rate, kon) and dissociates from it (the off-rate, koff). wikipedia.org These kinetic parameters are crucial because they determine the duration of the pharmacological effect, a concept known as drug-target residence time. tandfonline.comtandfonline.com
A longer residence time, often driven by a slow off-rate, can lead to a more sustained biological effect even when the concentration of the drug in the bloodstream decreases. nih.govyoutube.comyoutube.com This can be a significant advantage, potentially leading to improved efficacy and less frequent dosing. nih.gov Conversely, a faster dissociation rate might be desirable in situations where rapid clearance of the drug from its target is necessary to avoid toxicity. nih.gov Therefore, the optimization of these kinetic parameters is increasingly recognized as a key factor in designing safer and more effective therapeutic agents. nih.govnih.gov
Various biophysical techniques are employed to measure these kinetic constants, with surface plasmon resonance (SPR) being a widely used label-free method. nih.gov Other methods include kinetic binding experiments using radiolabeled or fluorescently tagged ligands. acs.orgnih.gov Computational approaches, such as metadynamics simulations, are also emerging as powerful tools to predict and understand the mechanisms of drug-target association and dissociation. nih.govcore.ac.uk
Despite the importance of this data, a comprehensive review of the scientific literature and prominent databases reveals a notable absence of specific kinetic analysis for 5-Chloro-6-(piperazin-1-yl)nicotinamide and its close analogues. While numerous studies exist on various nicotinamide (B372718) and piperazine-containing compounds, detailed research findings that include association (kon) and dissociation (koff) rates for this particular chemical entity with any specified biological target are not publicly available at this time. Consequently, no data tables of kinetic interactions can be provided. The lack of such information highlights a gap in the current understanding of the molecular pharmacology of this compound and represents an opportunity for future research to elucidate its dynamic interaction with biological systems.
Computational Chemistry and Molecular Modeling of 5 Chloro 6 Piperazin 1 Yl Nicotinamide
Quantum Chemical Calculations for Electronic and Reactivity Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing molecular geometry and electronic structure.
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Chloro-6-(piperazin-1-yl)nicotinamide, DFT calculations can be employed to determine its most stable three-dimensional conformation. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. These parameters are crucial for understanding the molecule's shape and steric properties, which in turn influence its interaction with biological macromolecules.
For instance, studies on similar heterocyclic compounds have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide geometric parameters that are in good agreement with experimental data from X-ray crystallography. jksus.org The optimized geometry of this compound would likely reveal the planarity of the pyridine (B92270) ring and the chair conformation of the piperazine (B1678402) ring.
Illustrative Optimized Geometry Parameters (Hypothetical Data)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C5-Cl | 1.74 Å |
| C6-N(piperazine) | 1.38 Å | |
| C3-C(=O)NH2 | 1.51 Å | |
| Bond Angle | Cl-C5-C6 | 118.5° |
| C5-C6-N(piperazine) | 121.0° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potentials
The electronic properties of a molecule are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich piperazine and nicotinamide (B372718) moieties, while the LUMO may be distributed over the electron-deficient pyridine ring, influenced by the electron-withdrawing chlorine atom.
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. In this compound, the nitrogen and oxygen atoms of the amide group and the nitrogen atoms of the piperazine ring would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the amide and piperazine groups would represent regions of positive potential.
Illustrative Frontier Orbital Data (Hypothetical Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target.
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. This involves identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable complex. For instance, nicotinamide analogs have been studied as inhibitors of enzymes like nicotinamidase. nih.gov
Illustrative Docking Results with a Hypothetical Kinase (Hypothetical Data)
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|
Virtual Screening for Potential Novel Biological Targets
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be employed in a reverse manner. Instead of screening a library of compounds against a single target, the compound can be docked against a panel of known biological targets to identify potential new therapeutic applications. This approach can help in drug repurposing and in understanding the polypharmacology of the compound. For example, various substituted nicotinamides have been investigated against targets like VEGFR-2. nih.gov
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
An MD simulation of this compound bound to a protein target would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds to microseconds. Analysis of the simulation can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the system. Binding free energy calculations, such as MM-PBSA or MM-GBSA, can also be performed on the MD trajectory to provide a more accurate estimation of the binding affinity. Studies on similar piperazine-containing compounds have utilized MD simulations to confirm the stability of ligand-protein complexes. acs.org
Illustrative Molecular Dynamics Simulation Parameters (Hypothetical Data)
| Simulation Parameter | Value |
|---|---|
| Simulation Time | 100 ns |
| Average Ligand RMSD | 1.5 Å |
| Average Protein Backbone RMSD | 2.0 Å |
Preclinical in Vitro Investigations of 5 Chloro 6 Piperazin 1 Yl Nicotinamide S Biological Activity
Enzyme Modulation Studies
There is currently no specific data available in peer-reviewed scientific literature detailing the direct modulatory effects of 5-Chloro-6-(piperazin-1-yl)nicotinamide on enzyme activity.
Assessment of Enzyme Inhibition or Activation (e.g., NAMPT, HDACs)
No published studies were identified that have assessed the inhibitory or activational profile of this compound against key enzymes such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT) or histone deacetylases (HDACs). While structurally related compounds containing piperazine (B1678402) or nicotinamide moieties have been investigated as modulators of these enzyme classes, the specific activity of this compound remains uncharacterized.
Biochemical Assays for Dose-Dependent Effects
In the absence of primary research on this compound, there are no available biochemical assay data to construct a dose-dependent response curve for this compound against any specific enzymatic target.
Cell-Based Functional Assays
Comprehensive data from cell-based functional assays for this compound are not present in the public domain.
Cellular Target Engagement and Pathway Activation/Inhibition Studies
No research has been published that demonstrates the engagement of this compound with specific cellular targets or its subsequent effect on intracellular signaling pathways.
Investigations of Cellular Response to Compound Exposure (e.g., changes in signaling pathways, cell phenotype)
There is a lack of available studies investigating the cellular response to exposure to this compound. Consequently, information regarding its impact on cellular phenotypes, such as cell proliferation, apoptosis, or differentiation, is not available.
Mechanistic Elucidation of Cellular Effects
Due to the absence of foundational data on its enzymatic and cellular activities, the mechanistic underpinnings of any potential biological effects of this compound have not been elucidated. Further research is required to identify its molecular targets and to understand the mechanisms through which it may exert a biological effect.
Modulation of Specific Cellular Processes (e.g., P-glycoprotein-mediated multidrug resistance reversal)
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). P-gp functions as an efflux pump, actively transporting chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.
The potential of novel compounds to reverse P-gp-mediated MDR is a critical area of research. Compounds containing a piperazine ring and a nicotinamide scaffold, such as this compound, are often evaluated for their ability to inhibit P-gp. The mechanism of inhibition can be competitive, non-competitive, or allosteric, leading to the restoration of sensitivity to cytotoxic drugs in resistant cancer cell lines.
In vitro assays to determine such activity typically involve:
Cell Viability/Cytotoxicity Assays: Using a P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR) and its non-resistant parental line (e.g., MCF-7). The assay measures the ability of the test compound to sensitize the resistant cells to a known P-gp substrate drug (e.g., Paclitaxel, Doxorubicin).
Efflux Assays: Utilizing fluorescent P-gp substrates like Rhodamine 123. A reduction in the efflux of the fluorescent substrate from the cell in the presence of the test compound indicates P-gp inhibition.
While specific research on this compound's effect on P-gp is not detailed in available literature, the table below illustrates how data from a cytotoxicity-reversal assay would be presented.
Illustrative Data Table: Reversal of Paclitaxel Resistance in P-gp Overexpressing Cells (Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.)
| Cell Line | Treatment | IC₅₀ of Paclitaxel (nM) | Fold Reversal |
| MCF-7 (Parental) | Paclitaxel alone | 5.2 | N/A |
| MCF-7/ADR (Resistant) | Paclitaxel alone | 280.5 | N/A |
| MCF-7/ADR (Resistant) | Paclitaxel + Verapamil (10 µM) | 15.8 | 17.8 |
| MCF-7/ADR (Resistant) | Paclitaxel + Compound X (1 µM) | 95.3 | 2.9 |
| MCF-7/ADR (Resistant) | Paclitaxel + Compound X (5 µM) | 32.1 | 8.7 |
Evaluation of Cellular Metabolite Levels (e.g., NAD+ levels)
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in all living cells, central to metabolism, energy production, and cellular signaling. bldpharm.com As a derivative of nicotinamide (a form of vitamin B3), this compound could potentially influence the intracellular pool of NAD+. Compounds that can modulate NAD+ levels are of significant interest for their potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and aging. nih.gov
The nicotinamide moiety of the compound could interact with the NAD+ salvage pathway, the primary route for NAD+ synthesis in mammalian cells. This pathway utilizes nicotinamide to generate nicotinamide mononucleotide (NMN), which is then converted to NAD+. Studies on other nicotinamide derivatives, such as nicotinamide riboside, have shown they can effectively increase NAD+ concentrations in mammalian cells. nih.gov
To evaluate the effect of a compound like this compound on cellular NAD+ levels, researchers would typically perform:
Quantitative Metabolite Analysis: Cultured cells (e.g., HEK293, HepG2) are treated with the compound at various concentrations and time points.
Cell Lysis and Extraction: The cells are lysed, and metabolites are extracted.
Detection and Quantification: NAD+ and its related metabolites (e.g., NADH, NMN) are measured using techniques like liquid chromatography-mass spectrometry (LC-MS) or enzyme-based colorimetric/fluorometric assays.
No specific studies detailing the impact of this compound on NAD+ levels are currently published. The table below provides an example of how such findings would be documented.
Illustrative Data Table: Effect of Compound Treatment on Intracellular NAD+ Concentration in HEK293 Cells (Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.)
| Treatment Group | Concentration (µM) | Incubation Time (h) | NAD+ Level (pmol/10⁶ cells) | Fold Change vs. Control |
| Vehicle Control | - | 24 | 250.4 ± 15.2 | 1.0 |
| Compound Y | 1 | 24 | 288.0 ± 18.1 | 1.15 |
| Compound Y | 10 | 24 | 450.7 ± 25.9 | 1.80 |
| Compound Y | 50 | 24 | 513.3 ± 30.4 | 2.05 |
Prodrug Design and In Vitro Activation Studies
A prodrug is an inactive or less active molecule that is metabolically converted within the body into an active drug. This strategy is often employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor membrane permeability or rapid metabolism.
Strategies for Enhancing Cellular Permeability and Bioactivation
For a compound like this compound, prodrug strategies could be designed to improve its ability to cross cell membranes and reach its intracellular target. Key strategies include:
Increasing Lipophilicity: The permeability of a drug across the lipid bilayer of a cell membrane is often correlated with its lipophilicity. Modifying the parent compound by adding a lipophilic promoiety (e.g., an ester or a long-chain alkyl group) can enhance passive diffusion into the cell. This moiety is designed to be cleaved by intracellular enzymes, such as esterases, to release the active drug.
Targeting Transporters: Another advanced strategy involves designing the prodrug to be a substrate for specific uptake transporters expressed on the surface of target cells. For instance, prodrugs have been created to target amino acid or oligopeptide transporters, thereby hijacking these systems for active transport into the cell. nih.gov
The design of a prodrug for this compound would involve chemical modification of the piperazine or nicotinamide functional groups to attach a promoiety that is later cleaved intracellularly.
Enzymatic or Chemical Activation of Prodrugs in Model Systems
Once a prodrug is designed, its activation must be verified in relevant in vitro model systems. This is crucial to confirm that the prodrug is stable in the extracellular environment but is efficiently converted to the active compound inside the cell.
In vitro activation studies typically involve:
Incubation: The prodrug is incubated with a biological matrix that simulates the intracellular environment. Common model systems include liver or cancer cell homogenates (which contain a wide array of metabolic enzymes), or purified enzyme preparations (e.g., carboxylesterases, phosphatases). nih.gov
Sample Analysis: At various time points, samples are taken from the incubation mixture.
Quantification: Analytical techniques like High-Performance Liquid Chromatography (HPLC) or LC-MS are used to measure the decrease in the concentration of the prodrug and the corresponding increase in the concentration of the active drug.
This process confirms that the intended bioactivation occurs and allows for the determination of the rate of conversion. For example, studies on niacin prodrugs have used Caco-2 and liver homogenates to evaluate their enzymatic stability and rate of release of the active niacin. nih.gov While no specific prodrugs of this compound are described in the literature, the principles of their in vitro activation would follow this established methodology.
Future Research Directions and Unexplored Avenues for 5 Chloro 6 Piperazin 1 Yl Nicotinamide Research
Development of Novel Synthetic Methodologies for Enhanced Diversity
The future development of therapeutics based on the 5-Chloro-6-(piperazin-1-yl)nicotinamide scaffold will heavily rely on the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. While the core synthesis of this compound is established, future research could focus on novel, efficient, and diversity-oriented synthetic strategies.
One promising avenue is the application of modern cross-coupling reactions to modify the pyridine (B92270) ring and the piperazine (B1678402) moiety. For instance, palladium-catalyzed reactions could be employed to introduce a variety of substituents at the chloro-position, transforming it into a versatile synthetic handle. Additionally, late-stage functionalization of the piperazine ring would allow for the rapid generation of a wide array of analogs with different physicochemical properties.
Furthermore, the development of asymmetric syntheses for carbon-substituted piperazine derivatives is a significant area for exploration. rsc.org As many successful drugs are chiral, the ability to introduce stereocenters into the piperazine ring of this compound in a controlled manner could unlock new biological activities and improve target selectivity. rsc.org Methodologies such as those involving Michael additions and aromatic nucleophilic substitutions, which have been used for other nicotinamide (B372718) derivatives, could be adapted and optimized for this specific scaffold. nih.gov
| Synthetic Strategy | Potential Application to this compound | Goal |
| Palladium-Catalyzed Cross-Coupling | Modification at the chloro-position of the pyridine ring. | Introduce diverse chemical groups to probe SAR. |
| Late-Stage Functionalization | Derivatization of the piperazine N-H group. | Rapidly generate a library of analogs with varied properties. |
| Asymmetric Synthesis | Introduction of chiral centers on the piperazine ring. | Explore stereochemistry-dependent biological activity. |
| Michael Addition / Nucleophilic Substitution | Adaptation of known methods for nicotinamide derivatives. nih.gov | Efficiently build upon the core scaffold. |
Application of Machine Learning and Artificial Intelligence in Rational Design
The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold. These computational tools can analyze complex datasets to predict the biological activity and properties of virtual compounds, thereby guiding synthetic efforts towards the most promising candidates.
One key application is the development of quantitative structure-activity relationship (QSAR) models. By training ML algorithms on a dataset of synthesized analogs and their corresponding biological activities, it would be possible to predict the activity of yet-unsynthesized derivatives. This predictive power can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.
Discovery of Undiscovered Molecular Targets and Biological Pathways
While the molecular targets of this compound are not yet fully elucidated, research on structurally related compounds provides valuable clues for future investigations. The piperazine and nicotinamide moieties are present in numerous biologically active molecules, suggesting a wide range of potential targets.
For example, various nicotinamide derivatives have demonstrated significant in vitro antitumor properties against a panel of human cancer cell lines, including breast cancer. nih.gov This suggests that this compound and its analogs could be investigated as potential anticancer agents, with future research focusing on identifying the specific kinases, signaling pathways, or other cellular targets responsible for these effects.
Moreover, compounds with a 6-(piperazin-1-yl) core have shown activity against various targets. A 6-(piperazin-1-yl)-1,3,5-triazine scaffold has been identified with anti-schistosomal activity, potentially by inhibiting a histone methyltransferase in Schistosoma mansoni. wellcomeopenresearch.org In another study, 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives were rationally designed as dual agonists for the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor δ (PPARδ), showing potential for treating idiopathic pulmonary fibrosis. nih.gov These findings suggest that this compound could be screened against a panel of targets including histone-modifying enzymes and nuclear receptors.
| Potential Target Class | Rationale from Related Compounds | Potential Therapeutic Area |
| Protein Kinases | Many nicotinamide derivatives exhibit antitumor activity. nih.gov | Oncology |
| Histone-Modifying Enzymes | A 6-(piperazin-1-yl)-1,3,5-triazine core shows anti-schistosomal activity via histone methyltransferase inhibition. wellcomeopenresearch.org | Infectious Diseases (e.g., Schistosomiasis) |
| Nuclear Receptors (e.g., FXR, PPARδ) | A 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine scaffold yields dual agonists. nih.gov | Fibrotic Diseases, Metabolic Disorders |
| G-Protein Coupled Receptors (e.g., 5-HT6) | A related benzothiophenesulfonamide with a piperazinyl phenyl group is a 5-HT6 antagonist. scilit.com | Central Nervous System Disorders |
Exploration of New Chemical Biology Tools Utilizing the Scaffold
A well-characterized molecule with a defined biological target can be a valuable tool for chemical biology research. Future work could focus on developing derivatives of this compound that can serve as chemical probes to study biological systems.
Once a primary molecular target is identified and the SAR is sufficiently understood, a potent and selective analog could be functionalized with a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-crosslinking group. These modified compounds would allow for a variety of applications, including:
Target Engagement Studies: Fluorescently labeled probes can be used in techniques like fluorescence polarization or cellular thermal shift assays to confirm direct binding to the target protein in vitro and in cells.
Target Identification: Biotinylated or photo-affinity labeled probes can be used to pull down the target protein from cell lysates, enabling its identification and validation.
Imaging: Fluorescent probes with suitable properties can be used to visualize the subcellular localization of the target protein in living cells using advanced microscopy techniques.
The development of such chemical biology tools would not only validate the molecular targets of this scaffold but also provide the broader scientific community with novel reagents to investigate the function of these targets in health and disease.
Translational Research Opportunities from In Vitro Findings
The ultimate goal of medicinal chemistry research is the translation of promising in vitro findings into tangible clinical benefits. The this compound scaffold, given the activities of related compounds, presents several exciting translational opportunities.
Initial in vitro findings, such as the antitumor activity of nicotinamide derivatives, provide a strong rationale for initiating preclinical studies. nih.gov This would involve testing optimized analogs in animal models of various cancers to assess their efficacy, pharmacokinetics, and tolerability.
Similarly, the demonstrated anti-fibrotic potential of dual FXR/PPARδ agonists with a related piperazine-containing core suggests a translational path for treating diseases like idiopathic pulmonary fibrosis. nih.gov Future research could involve synthesizing and testing this compound derivatives for similar dual activity and evaluating their efficacy in animal models of fibrosis.
The anti-schistosomal activity observed with a 6-(piperazin-1-yl)-1,3,5-triazine core also points towards a clear translational opportunity in the field of infectious diseases. wellcomeopenresearch.org Further optimization of the this compound scaffold for anti-schistosomal activity could lead to the development of a much-needed new treatment for schistosomiasis.
Each of these avenues represents a potential path from a laboratory finding to a novel therapeutic strategy, highlighting the significant translational potential of the this compound chemical class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
